Substance P, BPA(8)-

Descripción general

Descripción

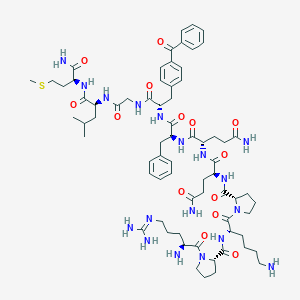

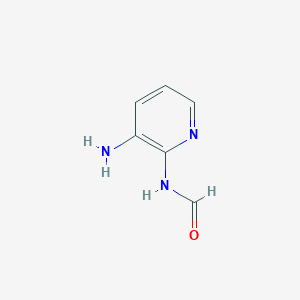

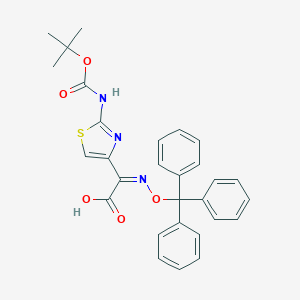

Substance P is an undecapeptide, a type of neuropeptide, belonging to the tachykinin family of neuropeptides. It acts as a neurotransmitter and a neuromodulator . Substance P, BPA(8)- contains a total of 209 bonds; 107 non-H bonds, 33 multiple bonds, 44 rotatable bonds, 15 double bonds, 18 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 3 primary amides (aliphatic), 8 secondary amides (aliphatic), 2 tertiary amides (aliphatic), 1 ketone (aromatic), 1 guanidine derivative .

Synthesis Analysis

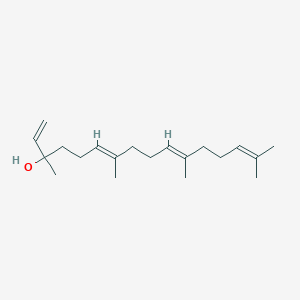

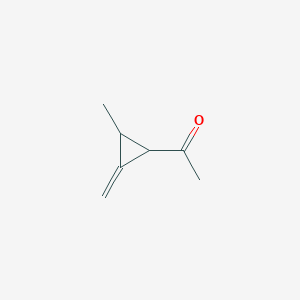

BPA was first synthesized in 1891 by Russian chemist Aleksandr P. Dianin, who combined phenol with acetone in the presence of an acid catalyst to produce the chemical . In the 1950s, scientists discovered that the reaction of BPA with phosgene (carbonyl chloride) produced a clear hard resin known as polycarbonate, which became widely used in the manufacture of plastics .Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Substance P, BPA(8)- molecule . The deduced amino acid sequence of substance P is as follows: Arg Pro Lys Pro Gln Gln Phe Phe Gly Leu Met (RPKPQQFFGLM) with an amide group at the C-terminus .Chemical Reactions Analysis

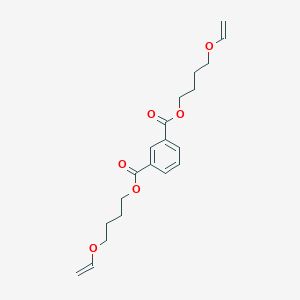

BPA is a chemical compound used in massive amounts in the production of synthetic polymers. Epoxy resins using BPA were first synthesized by chemists in the United States and Switzerland in the early 1950s . BPA is used in industry as an important intermediate in the production of the following resins and polymers: polycarbonate (PC), epoxy, polysulphone (PSU), polyacrylate, polyetherimide (PEI), unsaturated polyester, and phenolic substances .Physical and Chemical Properties Analysis

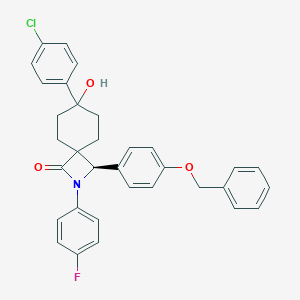

BPA is a colorless crystalline solid belonging to the family of organic compounds; its molecular formula is C15H16O2 . BPA is best known for its use in the manufacture of polycarbonate plastics and epoxy resins, particularly those found in water bottles, baby bottles, and other beverage and food containers . It is also widely known for its tendency to leach from those products .Aplicaciones Científicas De Investigación

Bisphenol A in Household Waste and Environmental Impact

Bisphenol A (BPA) is an industrial chemical predominantly used in the production of polycarbonate plastics and epoxy resins. Research by Pivnenko et al. (2015) has revealed its presence in various forms of waste paper, including thermal paper, non-carbon copy paper, and printer paper. This widespread presence of BPA in everyday materials highlights its potential for environmental contamination and necessitates careful waste management strategies (Pivnenko, Pedersen, Eriksson, & Astrup, 2015).

Health Effects and Regulatory Research

The National Institute of Environmental Health Sciences (NIEHS) and National Toxicology Program (NTP) have taken a collaborative approach to investigate the health effects of BPA, focusing on its endocrine-disrupting properties. This research aims to fill gaps in our understanding of BPA's impact on human health and guide regulatory decisions (Birnbaum, Bucher, Collman, Zeldin, Johnson, Schug, & Heindel, 2012).

Mechanisms of Action and Toxicity

Studies have shown that BPA can mimic endogenous estrogens at membrane-bound estrogen receptors and may have various downstream effects, such as impacting human seminoma proliferation and mammary gland hyperplasia. The need for structured approaches like the OECD Adverse Outcome Pathway (AOP) framework is emphasized to improve hazard characterization and risk assessment related to BPA (FitzGerald & Wilks, 2014).

Exposure Assessment and Detection Methods

Advances in analytical methods for BPA detection, including liquid chromatography and mass spectrometry, have enabled more accurate assessment of human exposure to BPA. This is crucial for understanding potential health impacts and for guiding public health research priorities (Sun, Kang, Xiang, Li, Luo, Luo, Lu, & Peng, 2016).

Occupational Exposure and Health Risks

Research has indicated that occupational exposure to BPA, such as in the case of cashiers handling thermal paper receipts, can lead to increased BPA levels in the body and associated oxidative DNA damage. This underscores the importance of assessing BPA exposure in occupational settings and its long-term health implications (Lv, Lu, Dai, Rui, Wang, Zhou, Li, Pang, & Fan, 2017).

BPA in Consumer Products and Environmental Health Policy

The widespread use of BPA in consumer products has raised concerns about its safety, leading to legislative efforts to regulate its use, especially in children's products. The evaluation of BPA's safety and its potential health risks is crucial for informing health policy and regulation (Erler & Novak, 2010).

Mecanismo De Acción

Substance P is a neuropeptide considered to function as a neurotransmitter or neuromodulator in the central and peripheral nervous systems . BPA is an endocrine-disrupting chemical (EDC) and one of the most produced synthetic compounds worldwide. BPA can bind mainly to estrogen receptors, interfering with various neurologic functions .

Direcciones Futuras

The CLARITY-BPA project aims to improve our understanding of how exposure to BPA affects human health with a special focus on the low-dose range . The project began in 2012 as a unique collaboration among NIEHS, the National Toxicology Program, and the U.S. Food and Drug Administration (FDA), and it included key contributions from institute-funded university researchers . The future of the field and opportunities to better protect human health are being explored .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H102N18O14S/c1-41(2)37-51(64(97)81-47(60(75)93)31-36-103-3)80-58(91)40-79-61(94)52(39-43-23-25-45(26-24-43)59(92)44-17-8-5-9-18-44)85-65(98)53(38-42-15-6-4-7-16-42)86-63(96)48(27-29-56(73)89)82-62(95)49(28-30-57(74)90)83-66(99)55-22-14-35-88(55)69(102)50(20-10-11-32-71)84-67(100)54-21-13-34-87(54)68(101)46(72)19-12-33-78-70(76)77/h4-9,15-18,23-26,41,46-55H,10-14,19-22,27-40,71-72H2,1-3H3,(H2,73,89)(H2,74,90)(H2,75,93)(H,79,94)(H,80,91)(H,81,97)(H,82,95)(H,83,99)(H,84,100)(H,85,98)(H,86,96)(H4,76,77,78)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMKXQSZKNGIBC-CXLWOFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H102N18O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156529 | |

| Record name | Substance P, BPA(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130409-05-1 | |

| Record name | Substance P, BPA(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130409051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P, BPA(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

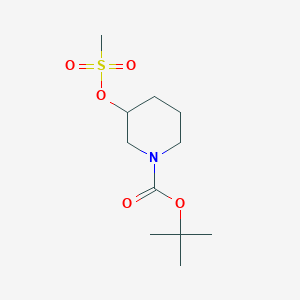

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

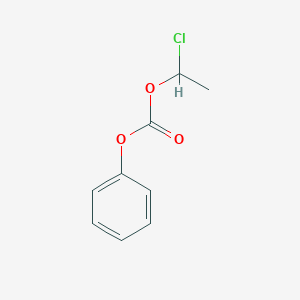

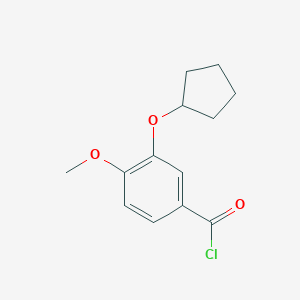

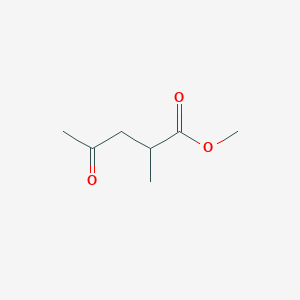

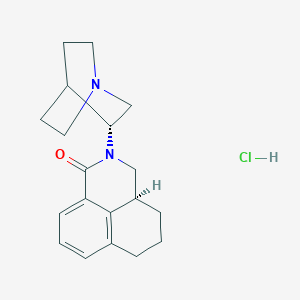

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)

![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)